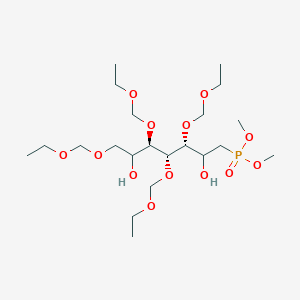
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a brominated and methoxylated phenyl ring with a tert-butyl substituent. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method involves the bromination of 3-(tert-butyl)-2-methoxyphenylboronic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrogenated phenylboronic acid derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition, molecular recognition, and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-2-methoxyphenylboronic acid: Lacks the bromine substituent.
5-Bromo-2-methoxyphenylboronic acid: Lacks the tert-butyl substituent.
5-Bromo-3-(tert-butyl)phenylboronic acid: Lacks the methoxy substituent.
Uniqueness
(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is unique due to the combination of the bromine, tert-butyl, and methoxy substituents on the phenyl ring. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H16BBrO3 |
|---|---|
Peso molecular |
286.96 g/mol |
Nombre IUPAC |
(5-bromo-3-tert-butyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H16BBrO3/c1-11(2,3)8-5-7(13)6-9(12(14)15)10(8)16-4/h5-6,14-15H,1-4H3 |
Clave InChI |
BQNDVNSJFWJERD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1OC)C(C)(C)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)




